molecular formula C26H27FN2O6 B11157713 N-(4-fluoro-2-nitrophenyl)-2-[(8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide

N-(4-fluoro-2-nitrophenyl)-2-[(8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide

Cat. No.: B11157713
M. Wt: 482.5 g/mol
InChI Key: HPAVXGBCTHBLDS-UHFFFAOYSA-N
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Description

N-(4-FLUORO-2-NITROPHENYL)-2-({8-HEXYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETAMIDE is a synthetic organic compound that features a complex molecular structure. This compound is characterized by the presence of a fluorinated nitrophenyl group, a hexyl-substituted chromenone moiety, and an acetamide linkage. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-FLUORO-2-NITROPHENYL)-2-({8-HEXYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the 4-fluoro-2-nitrophenyl precursor, followed by the synthesis of the chromenone derivative. The final step involves coupling these intermediates through an acetamide linkage under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the synthetic route to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent control of reaction parameters to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-FLUORO-2-NITROPHENYL)-2-({8-HEXYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETAMIDE can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols, often under elevated temperatures.

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of substituted phenyl derivatives.

    Hydrolysis: Formation of amine and carboxylic acid derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a lead compound in drug discovery and development.

    Industry: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-FLUORO-2-NITROPHENYL)-2-({8-HEXYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETAMIDE would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The presence of the nitrophenyl and chromenone moieties suggests potential interactions with cellular proteins, possibly inhibiting or activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-FLUORO-2-NITROPHENYL)-2-({8-HEXYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETAMIDE: can be compared with other fluorinated nitrophenyl derivatives and chromenone-based compounds.

    Unique Features: The combination of the fluorinated nitrophenyl group and the chromenone moiety, along with the hexyl substitution, may confer unique properties such as enhanced biological activity or specific interactions with molecular targets.

List of Similar Compounds

  • 4-Fluoro-2-nitroaniline
  • Chromenone derivatives
  • Hexyl-substituted aromatic compounds

This outline provides a comprehensive overview of the compound based on typical information available for similar compounds

Properties

Molecular Formula

C26H27FN2O6

Molecular Weight

482.5 g/mol

IUPAC Name

N-(4-fluoro-2-nitrophenyl)-2-[(8-hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetamide

InChI

InChI=1S/C26H27FN2O6/c1-2-3-4-5-7-16-12-20-18-8-6-9-19(18)26(31)35-24(20)14-23(16)34-15-25(30)28-21-11-10-17(27)13-22(21)29(32)33/h10-14H,2-9,15H2,1H3,(H,28,30)

InChI Key

HPAVXGBCTHBLDS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC2=C(C=C1OCC(=O)NC3=C(C=C(C=C3)F)[N+](=O)[O-])OC(=O)C4=C2CCC4

Origin of Product

United States

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